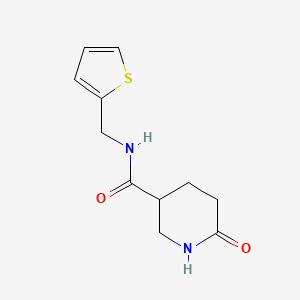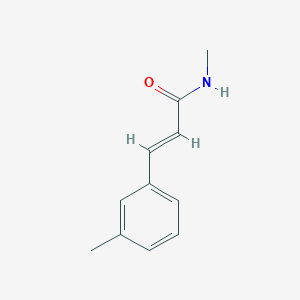![molecular formula C10H16N4O2 B7571324 N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide, also known as TPOXX or tecovirimat, is a small molecule antiviral drug that was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. Smallpox is a highly contagious viral disease caused by the variola virus, which has been eradicated globally since 1980, except for a few samples that are kept in laboratories for research purposes. TPOXX is the first drug to be approved specifically for the treatment of smallpox.
Mecanismo De Acción
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide inhibits the activity of the viral protein F13, which is required for the assembly and release of mature virions from infected cells. By blocking this process, N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide prevents the spread of the virus to other cells and tissues, and reduces the overall viral load in the host.
Biochemical and Physiological Effects
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide has been shown to have minimal toxicity and side effects in clinical trials. It is rapidly absorbed and distributed throughout the body, and is eliminated primarily through renal excretion. N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide does not affect the normal functioning of host cells or the immune system, and does not interfere with the efficacy of other vaccines or medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide has several advantages for use in laboratory experiments, including its high potency, specificity, and low toxicity. It can be easily synthesized and purified, and is stable under a wide range of conditions. However, N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide is only effective against the variola virus, and cannot be used to treat other viral infections. It also requires careful handling and storage, as it is classified as a Select Agent by the US Department of Health and Human Services.
Direcciones Futuras
There are several potential future directions for the use of N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide in scientific research. One area of focus is the development of new antiviral drugs that target other viral diseases, such as Ebola, Zika, and influenza. N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide could serve as a model for the design and optimization of these drugs, which could have significant clinical and public health implications. Another area of interest is the study of the molecular mechanisms underlying the antiviral activity of N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide, which could provide insights into the fundamental processes of viral replication and assembly. Finally, N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide could be used as a tool for the development of new diagnostic assays and vaccine candidates for smallpox and other viral diseases.
Métodos De Síntesis
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide is synthesized by a multi-step process that involves the reaction of 2,3-epoxy-1-propanol with 1,2,4-triazole-3-carboxylic acid to form N-(2-hydroxypropyl)-1,2,4-triazole-3-carboxamide, which is then converted to N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide by reacting it with oxalyl chloride and 2,2-dimethoxypropane.
Aplicaciones Científicas De Investigación
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of smallpox. It has been found to be effective in reducing the severity and duration of smallpox symptoms, as well as in preventing death from the disease. N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide works by inhibiting the replication of the variola virus in host cells, thereby reducing the viral load and allowing the immune system to clear the infection.
Propiedades
IUPAC Name |
N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c15-10(9-3-1-6-16-9)12-4-2-5-14-8-11-7-13-14/h7-9H,1-6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQKNWCFDUMMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)


![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)

![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)
